6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

Lipophilicity Prodrug Design Membrane Partitioning

Research on nicotinate-based hypolipidemic agents requires precise linker control. Generic niacin or mono-esters lack the C6 spacer geometry essential for activity. - **Differentiation**: Symmetrical diester (LogP ~2.9 vs. niacin 0.3). 11 rotatable bonds. Dual nicotinate prodrug scaffold. - **Application**: SAR of alkanediyl dinicotinates, sustained-release niacin prodrug, or transdermal permeation standard. - **Supply**: 100mg to 10g. Single-batch consistency for reproducible biological assays.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
CAS No. 101952-83-4
Cat. No. B034431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
CAS101952-83-4
Synonyms6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2
InChIInChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2
InChIKeyOBKMIDVZRUPSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate Procurement Guide


6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate (CAS 101952-83-4) is a symmetrical dimeric ester, or an alkanediyl dinicotinate, formed by the conjugation of two nicotinic acid (pyridine-3-carboxylic acid) molecules with a 1,6-hexanediol linker [1]. This compound belongs to a class of nicotinic acid esters investigated for their hypolipidemic activity, where the spacer length between the two nicotinate groups is a critical determinant of pharmacological potency [2]. Its fundamental physicochemical properties, including a molecular weight of 328.36 g/mol, a calculated LogP of approximately 2.9, and a definable number of rotatable bonds, provide a baseline for scientific comparison with its structural analogs [1].

Why Substitutes Cannot Replace This Dimeric Nicotinate Ester


Generic substitution with nicotinic acid (niacin) or simple mono-esters like hexyl nicotinate is scientifically invalid due to profound differences in lipophilicity and molecular flexibility, which govern membrane partitioning and linker geometry. While nicotinic acid is a polar molecule (LogP ~0.3), the target compound's extended hydrocarbon linker and dual ester groups substantially increase its hydrophobicity (calculated LogP ~2.9), altering its partitioning behavior in lipid bilayers by orders of magnitude [1]. Furthermore, the differential hypolipidemic potency among alkanediyl dinicotinates is exquisitely sensitive to the alkylene chain length, as demonstrated by patent data showing that replacing a hexamethylene spacer with a shorter or branched linker can change a compound from highly active to inactive [2]. These substitution-incompatible properties directly lead to the critical, quantifiable dimensions of differentiation detailed below [1].

Quantitative Differentiation vs. Closest Analogs


Enhanced Lipophilicity vs. Nicotinic Acid

The target compound exhibits a substantially higher calculated partition coefficient (LogP) compared to the parent drug, nicotinic acid. This increase in lipophilicity is a primary design feature for prodrugs intended to cross lipid membranes or be formulated in hydrophobic carriers. While nicotinic acid is highly polar, the target compound's structure shifts it firmly into a lipophilic domain, quantified by a LogP difference of over 2.5 orders of magnitude [1].

Lipophilicity Prodrug Design Membrane Partitioning

Molecular Flexibility Compared to Mono-Ester Analog

As a symmetrical diester, the target molecule has significantly more rotatable bonds than a mono-ester analog like hexyl nicotinate (CAS 23597-82-2). This parameter is critical for its function as a molecular linker, where conformational flexibility and span length are key design considerations [1]. The target compound has 11 rotatable bonds, compared to 7 for hexyl nicotinate.

Molecular Flexibility Linker Design Drug Conjugate

Molecular Weight vs. Shorter-Chain Dimeric Analogs

The target compound's molecular weight is a direct consequence of its specific hexamethylene bridge. This differentiates it from dinicotinate esters with shorter alkylene linkers, such as ethylene glycol dinicotinate. This mass difference is a primary identifier in analytical chemistry and directly influences the compound's physical properties and transport characteristics [1].

Molecular Weight Mass Spectrometry Chemical Identity

Hypolipidemic Activity Depends on C6 Linker Length

Structure-activity relationship data from a foundational patent on alkanediol dinicotinates demonstrates a clear link between the central alkylene chain length (n) and hypolipidemic potency. Compounds with n=6 (the target compound's length) show high activity, while those with shorter chains (n=4,5) are completely inactive. This demonstrates that the hexamethylene spacer is not an arbitrary choice but a structural requirement for biological function in this class [1].

Hypolipidemic Activity Structure-Activity Relationship Linker Length

Application Scenarios for 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate


Controlled-Release Dimeric Nicotinic Acid Prodrugs

This compound serves as a specific, bivalent prodrug of nicotinic acid. A research group focused on mitigating the vasodilatory side effects (flushing) of immediate-release niacin could use this diester. The design hypothesis is that the C6 linker delays the hydrolysis of the nicotinate esters, providing a slower, sustained release of the active metabolite compared to a simple mono-ester or the free acid. Procurement of this specific dimer would be required to test the effect of linker length on the pharmacokinetic release profile, as established by the differentiating LogP value and structural flexibility compared to niacin and hexyl nicotinate [1].

Heterobifunctional Molecules via Hexamethylene Linker

The compound's symmetrical, dual-ester structure makes it a valuable building block in combinatorial chemistry. A medicinal chemist could exploit this as a core scaffold for generating a library of unsymmetrical compounds. By selectively hydrolyzing one ester and coupling the resulting mono-acid to a library of amines or alcohols, they can rapidly create diverse chemical entities with a conserved hexamethylene spacer, whose conformational properties (11 rotatable bonds) and length (MW of 328.36) are already defined and distinct from shorter spacers like ethylene glycol [1].

Chain Length vs. Hypolipidemic Activity

A pharmacology laboratory studying the structure-activity relationships (SAR) of hypolipidemic alkanediol dinicotinates would specifically need to source this compound. As generic class data indicates that a C6 spacer is minimally required for activity while shorter ones are inactive, this compound is an essential positive control in any SAR series exploring this chemical space. Its exact molecular identity (MW 328.36 g/mol) must be confirmed by the supplier to ensure the biological response is correctly attributed to the C6-bridged structure [2].

Membrane Permeation Assay Standard for Lipophilic Prodrugs

Given its high calculated LogP (~2.9) and distinct molecular geometry, this compound is a suitable model analyte for developing and calibrating in vitro assays of transdermal or pulmonary drug delivery. Its lack of polar hydrogen bond donors (0 HBD) and multiple H-bond acceptors (6 HBA) provide a unique permeation signature. A formulation scientist would use it as a standard to benchmark the transport of novel prodrugs across synthetic membranes or cell monolayers, where its behavior can be directly compared to that of the more polar niacin (LogP ~0.3) [1].

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